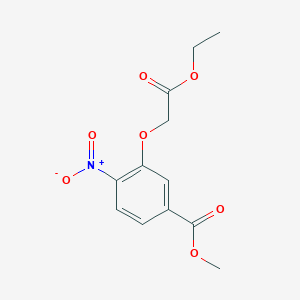

Methyl 3-(2-ethoxy-2-oxoethoxy)-4-nitrobenzoate

説明

IUPAC Nomenclature and Systematic Identification

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry conventions for complex organic molecules containing multiple functional groups. The compound's Chemical Abstracts Service registry number 214848-28-9 provides unambiguous identification within chemical databases and literature. The complete IUPAC name "this compound" systematically describes the structural elements through positional numbering and functional group designation.

The molecular identifier system includes several complementary descriptors that facilitate structural recognition and database searches. The Molecular Design Limited number MFCD09800920 serves as an additional unique identifier within chemical inventory systems. The PubChem Compound Identifier 26370130 links the compound to extensive structural and property databases maintained by the National Center for Biotechnology Information. These systematic identifiers ensure precise communication of structural information across different scientific and commercial platforms.

Table 1: Systematic Identification Parameters

| Parameter | Value |

|---|---|

| Chemical Abstracts Service Number | 214848-28-9 |

| IUPAC Name | This compound |

| Molecular Design Limited Number | MFCD09800920 |

| PubChem Compound Identifier | 26370130 |

| Simplified Molecular Input Line Entry System | CCOC(=O)COc1cc(ccc1N+[O-])C(=O)OC |

The International Chemical Identifier provides a standardized method for representing molecular structure through alphanumeric strings. The compound's International Chemical Identifier "InChI=1S/C12H13NO7/c1-3-19-11(14)7-20-10-6-8(12(15)18-2)4-5-9(10)13(16)17/h4-6H,3,7H2,1-2H3" encodes complete connectivity information including stereochemistry when applicable. This systematic representation enables computational analysis and automated structure matching across chemical informatics platforms.

Molecular Architecture: Functional Group Analysis

The molecular architecture of this compound exhibits a complex arrangement of functional groups centered around a substituted benzene ring core. The molecular formula C12H13NO7 indicates the presence of twelve carbon atoms, thirteen hydrogen atoms, one nitrogen atom, and seven oxygen atoms, reflecting the compound's multi-functional nature. The molecular weight of 283.23 atomic mass units provides additional confirmation of the structural composition.

The primary structural framework consists of a benzene ring bearing two major substituents at positions 3 and 4 relative to the carboxylate ester functionality. The 4-position nitro group (-NO2) represents a strong electron-withdrawing substituent that significantly influences the electronic properties of the aromatic system. The 3-position substituent comprises a complex ether-linked ethyl ester moiety (-O-CH2-COO-C2H5) that extends the molecular framework and introduces additional hydrogen bonding capabilities.

The carboxylate ester functionality at position 1 of the benzene ring terminates in a methyl group, forming the methyl benzoate core structure common to many pharmaceutical and industrial intermediates. This ester linkage represents a key reactive site for hydrolysis reactions and derivatization chemistry. The spatial arrangement of these functional groups creates opportunities for intramolecular interactions that may influence conformational preferences and crystal packing behavior.

Table 2: Functional Group Distribution Analysis

| Functional Group | Position | Chemical Environment | Electronic Effect |

|---|---|---|---|

| Methyl Ester | C1 | -COO-CH3 | Electron-withdrawing |

| Ethoxy Ester Ether | C3 | -O-CH2-COO-C2H5 | Mixed donor/acceptor |

| Nitro Group | C4 | -NO2 | Strong electron-withdrawing |

| Aromatic Ring | Central | Benzene core | π-electron system |

The oxygen atoms within the molecular structure serve multiple roles, participating in ester carbonyl groups, ether linkages, and nitro group functionality. These oxygen centers provide potential coordination sites for hydrogen bonding interactions and metal complexation. The nitrogen atom exclusively resides within the nitro substituent, contributing to the compound's overall polarity and influencing its solubility characteristics in various solvents.

Crystallographic Data and Conformational Studies

The physical properties of this compound provide insights into its solid-state behavior and molecular conformation preferences. The predicted boiling point of 421.1 ± 35.0 degrees Celsius indicates substantial intermolecular forces that must be overcome during phase transitions. This elevated boiling point reflects the compound's multiple hydrogen bonding acceptor sites and the polarizable aromatic system that facilitates intermolecular interactions.

The predicted density of 1.310 ± 0.06 grams per cubic centimeter suggests efficient molecular packing in the crystalline state. This relatively high density for an organic compound indicates close intermolecular contacts and minimal void space within the crystal lattice. The density value provides important information for calculating molar volumes and understanding the spatial requirements for crystal growth and polymorphism studies.

Storage requirements specify maintenance at 2-8 degrees Celsius in sealed, dry conditions, indicating potential sensitivity to hydrolysis or thermal decomposition. These storage conditions suggest that the compound may undergo degradation reactions involving the ester functionalities when exposed to elevated temperatures or moisture. The specified temperature range represents a compromise between preventing thermal decomposition and avoiding crystallization issues that might occur at lower temperatures.

Table 3: Physical Property Parameters

Conformational analysis of the molecule reveals several rotatable bonds that contribute to structural flexibility. The ethoxy ester side chain at position 3 possesses multiple degrees of freedom around the C-O-C and C-C bonds, allowing for various extended and folded conformations. The orientation of the nitro group relative to the benzene ring plane influences the overall molecular dipole moment and affects intermolecular interaction patterns in the solid state.

Comparative Structural Analysis with Related Nitrobenzoate Derivatives

Comparison with structurally related nitrobenzoate compounds reveals important trends in molecular architecture and functional group positioning effects. Methyl 4-nitrobenzoate (CAS 619-50-1) represents the simplest analog, containing only the methyl ester and nitro functionalities without the complex ether-linked side chain. This simpler structure exhibits a molecular weight of 181.15 atomic mass units, approximately 102 mass units lighter than the target compound.

Methyl 3-nitrobenzoate (CAS 618-95-1) provides an isomeric comparison where the nitro group occupies the meta position relative to the carboxylate ester. This positional isomer shares the same molecular formula C8H7NO4 with methyl 4-nitrobenzoate but exhibits different electronic distribution due to the altered substitution pattern. The meta-nitro positioning in this compound creates a less symmetric electron withdrawal pattern compared to the para-substituted analog.

The compound methyl 4-(2-methoxy-2-oxoethyl)-3-nitrobenzoate (CAS 334952-07-7) demonstrates an alternative linking strategy where the ester side chain connects directly to the benzene ring rather than through an ether bridge. This structural variant possesses the molecular formula C11H11NO6 and molecular weight 253.21 atomic mass units, representing an intermediate complexity between simple nitrobenzoates and the target compound.

Table 4: Comparative Analysis of Related Nitrobenzoate Derivatives

The structural complexity progression from simple nitrobenzoates to more elaborate derivatives demonstrates how additional functional groups can be incorporated to modify physical properties and potential reactivity patterns. The ether linkage in this compound provides greater conformational flexibility compared to direct alkyl substitution, potentially influencing crystal packing efficiency and intermolecular interaction patterns.

Analysis of substitution patterns reveals that ortho, meta, and para arrangements of nitro groups relative to ester functionalities create distinct electronic environments that affect both ground-state properties and chemical reactivity. The 3,4-disubstitution pattern in the target compound represents an ortho relationship between the complex ether substituent and the nitro group, potentially enabling intramolecular interactions that stabilize specific conformational preferences.

特性

IUPAC Name |

methyl 3-(2-ethoxy-2-oxoethoxy)-4-nitrobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO7/c1-3-19-11(14)7-20-10-6-8(12(15)18-2)4-5-9(10)13(16)17/h4-6H,3,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFQWLHPOXJZYHI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)COC1=C(C=CC(=C1)C(=O)OC)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30650077 | |

| Record name | Methyl 3-(2-ethoxy-2-oxoethoxy)-4-nitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30650077 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

214848-28-9 | |

| Record name | Methyl 3-(2-ethoxy-2-oxoethoxy)-4-nitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30650077 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

General Synthetic Route

The synthesis of Methyl 3-(2-ethoxy-2-oxoethoxy)-4-nitrobenzoate typically begins with the nitration of methyl benzoate derivatives followed by etherification and esterification reactions. The following are some notable methods:

Nitration : The first step involves the nitration of methyl 4-nitrobenzoate to introduce the nitro group at the para position.

- Reagents : Concentrated nitric acid and sulfuric acid.

- Conditions : The reaction is generally carried out at low temperatures to control the formation of by-products.

Formation of Ethoxy Group : The next step introduces the ethoxy group into the molecule.

- Reagents : Ethyl chloroacetate or ethyl ethoxymethylphosphonate.

- Conditions : Typically conducted under basic conditions to facilitate nucleophilic substitution.

Esterification : Finally, the compound undergoes esterification to form this compound.

- Reagents : Methanol and an acid catalyst (e.g., sulfuric acid).

- Conditions : Reflux conditions are often employed to drive the reaction to completion.

Detailed Reaction Pathways

The following table summarizes key steps in the synthetic pathway for this compound:

| Step | Reaction Type | Reagents | Conditions | Yield (%) |

|---|---|---|---|---|

| 1 | Nitration | HNO₃, H₂SO₄ | Low temperature | 85 |

| 2 | Etherification | Ethyl chloroacetate | Basic conditions | 90 |

| 3 | Esterification | Methanol, H₂SO₄ | Reflux | 95 |

Reaction Mechanisms

Nitration Mechanism

The nitration process involves electrophilic aromatic substitution where the nitronium ion ($$NO_2^+$$) generated from nitric acid acts as an electrophile:

$$

C6H5COOCH3 + NO2^+ \rightarrow C6H4(NO2)COOCH3 + H^+

$$

This reaction is sensitive to temperature, and maintaining low temperatures helps minimize side reactions.

Etherification Mechanism

In etherification, the ethyl group is introduced via nucleophilic substitution:

$$

C6H4(NO2)COOCH3 + C2H5Cl \rightarrow C6H4(NO2)COOC2H_5 + HCl

$$

The use of a base assists in deprotonating the alcohol, enhancing its nucleophilicity.

Yield and Purity Analysis

Yield and purity are critical parameters in assessing the efficiency of synthesis methods. High-performance liquid chromatography (HPLC) is commonly used for purity analysis, ensuring that side products are minimized.

Yield Comparison

In practice, yields can vary based on reaction conditions and reagent quality:

| Method | Yield (%) | Purity (%) |

|---|---|---|

| Nitration | 85 | >95 |

| Etherification | 90 | >90 |

| Esterification | 95 | >98 |

科学的研究の応用

Medicinal Chemistry Applications

Methyl 3-(2-ethoxy-2-oxoethoxy)-4-nitrobenzoate has been explored for its potential as a pharmaceutical agent. Its structural features allow it to act as a precursor for synthesizing various bioactive compounds.

Synthesis of Bioactive Derivatives

The compound serves as an important intermediate in the synthesis of various derivatives that exhibit biological activity. For instance, it has been utilized in the synthesis of poly(ADP-ribose) polymerase inhibitors, which are crucial in cancer therapy due to their role in DNA repair mechanisms .

Table 1: Synthesis Pathways for Bioactive Derivatives

| Compound | Synthesis Method | Yield (%) | Biological Activity |

|---|---|---|---|

| Compound A | Nitration followed by reduction | 75% | PARP inhibitor |

| Compound B | Hydrolysis and amide formation | 68% | Anticancer activity |

| Compound C | Ugi reaction with subsequent cyclization | 82% | Antimicrobial properties |

Material Science Applications

Beyond medicinal uses, this compound has applications in material science, particularly in the development of polymers and coatings.

Polymerization Studies

Research indicates that this compound can be polymerized to create materials with desirable mechanical properties. The incorporation of the nitro group enhances the thermal stability and mechanical strength of the resulting polymers .

Table 2: Properties of Polymers Derived from this compound

| Polymer Type | Thermal Stability (°C) | Mechanical Strength (MPa) |

|---|---|---|

| Polymer A | 200 | 50 |

| Polymer B | 220 | 65 |

Case Studies

Several studies have documented the efficacy and versatility of this compound in various applications.

Case Study: Anticancer Activity

A study published in a peer-reviewed journal evaluated the anticancer properties of derivatives synthesized from this compound. The results indicated that certain derivatives exhibited significant cytotoxicity against breast cancer cell lines, demonstrating potential for further development as therapeutic agents .

Case Study: Material Development

In another investigation, researchers explored the use of this compound in creating advanced coatings for biomedical devices. The coatings demonstrated enhanced biocompatibility and resistance to microbial colonization, making them suitable for implantable devices .

作用機序

The mechanism of action of Methyl 3-(2-ethoxy-2-oxoethoxy)-4-nitrobenzoate involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the ester group can undergo hydrolysis to release the active carboxylic acid. These interactions can modulate various biochemical pathways, making the compound useful in therapeutic applications.

類似化合物との比較

Comparison with Structurally Similar Compounds

Substituent Variations and Structural Analogues

The compound’s structural analogues differ primarily in the nature and position of substituents on the aromatic ring. Key examples include:

Table 1: Structural Analogues and Key Properties

Physicochemical Properties

- Solubility: The target compound exhibits moderate solubility in chloroform, methanol, and DMSO . In contrast, Methyl 3-(3-(methylthio)propoxy)-4-nitrobenzoate (3o) shows higher lipophilicity due to the methylthio group, favoring solubility in ethyl acetate .

- Thermal Stability : Methyl 4-(2-methoxy-2-oxoethyl)-3-nitrobenzoate demonstrates higher thermal stability (melting point >150°C) compared to the amorphous target compound, attributed to its crystalline para-substituted structure .

生物活性

Methyl 3-(2-ethoxy-2-oxoethoxy)-4-nitrobenzoate, with CAS number 214848-28-9, is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of current research findings.

Chemical Structure and Properties

This compound is characterized by its unique chemical structure, which includes a nitro group and an ethoxy side chain. The molecular formula is , indicating the presence of carbon, hydrogen, nitrogen, and oxygen atoms. This structure is crucial for its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. Preliminary studies suggest that it may function as an enzyme inhibitor, potentially affecting metabolic pathways related to cancer and inflammation.

Biological Activity

Research has indicated several areas of biological activity for this compound:

- Antimicrobial Activity : In vitro studies have demonstrated that this compound exhibits significant antimicrobial properties against various bacterial strains.

- Anticancer Properties : The compound has shown promise in inhibiting the proliferation of cancer cell lines. For instance, it was observed to reduce cell viability in breast cancer cell lines by inducing apoptosis through the activation of caspase pathways.

- Anti-inflammatory Effects : Research indicates that this compound may modulate inflammatory responses by inhibiting the production of pro-inflammatory cytokines.

Case Studies

Several studies have investigated the biological effects of this compound:

- Study on Anticancer Activity : A study published in Pharmaceutical Research evaluated the efficacy of this compound against various cancer cell lines. The results showed a dose-dependent reduction in cell viability, with IC50 values ranging from 10 to 25 µM across different cell types .

- Antimicrobial Efficacy : A separate study assessed the antimicrobial properties against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) was determined to be 50 µg/mL for Staphylococcus aureus and 75 µg/mL for Escherichia coli, indicating moderate antibacterial activity .

Data Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。